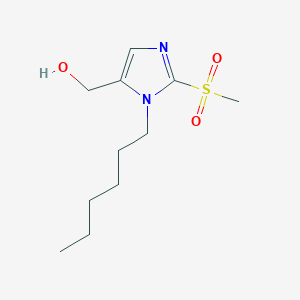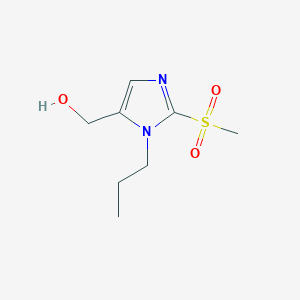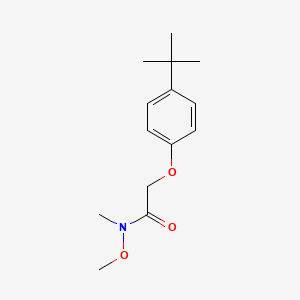![molecular formula C12H21N3O4S B6340080 {2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol CAS No. 1221342-35-3](/img/structure/B6340080.png)
{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol” is a chemical compound with the molecular formula C12H21N3O4S . It has a molecular weight of 303.38 . The CAS number for this compound is 1221342-35-3 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C12H21N3O4S . Unfortunately, the specific structural diagram is not provided in the search results. For a detailed structural analysis, it’s recommended to use specialized software or databases that can generate a 3D model based on the molecular formula.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular structure. It has a molecular weight of 303.38 . Unfortunately, the specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not provided in the search results. For detailed information on the physical and chemical properties, it’s recommended to refer to specialized chemical literature or databases.Scientific Research Applications
Chemical Synthesis and Molecular Structure
The compound's structure, featuring a methanesulfonyl group and a morpholin-4-yl propyl substituent attached to an imidazol-5-yl methanol core, suggests its relevance in synthetic chemistry. Compounds with similar structural motifs have been utilized in the synthesis of complex molecular architectures. For instance, imidazole derivatives have been synthesized through reactions involving methanesulfonyl intermediates, showcasing the role of such functionalities in constructing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Sasaki, Ohno, & Ito, 1984).
Catalysis and Reaction Mechanisms
Methanesulfonyl groups are known for their involvement in catalytic processes and as intermediates in organic reactions. Research on methanesulfonates, for example, has shed light on their reactivity and potential in facilitating various organic transformations. Studies have examined the kinetics and mechanism of reactions involving methanesulfonate esters, providing insights into their role in synthesis and catalysis (Bentley, Christl, Kemmer, Llewellyn, & Oakley, 1994).
Medicinal Chemistry Applications
The presence of an imidazole ring and a morpholine moiety in the compound suggests potential medicinal chemistry applications. Imidazole-based compounds, for example, have been explored for their therapeutic properties, including antifungal activities. The synthesis and evaluation of imidazole derivatives as antifungal agents highlight the significance of such structures in drug discovery (Silvestri, Pagnozzi, Troccoli, Stefancich, Massa, Apuzzo, Perazzi, Artico, & Simonetti, 1995).
Material Science and Engineering
Compounds featuring methanesulfonyl and imidazole functionalities have also found applications in material science, particularly in the synthesis of novel materials with unique properties. The development of heternuclear dicationic Brønsted acidic ionic liquids using morpholine and imidazole units demonstrates the utility of such compounds in creating materials with potential applications in catalysis and as functional solvents (Cui, Zhang, Jia, Wang, & Wei, 2015).
properties
IUPAC Name |
[2-methylsulfonyl-3-(3-morpholin-4-ylpropyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S/c1-20(17,18)12-13-9-11(10-16)15(12)4-2-3-14-5-7-19-8-6-14/h9,16H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRSLJJSZERBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CCCN2CCOCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methanesulfonyl-1-(prop-2-en-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340003.png)
![[1-(Butan-2-yl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340016.png)
![[2-Methanesulfonyl-1-(oxolan-2-ylmethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340041.png)
![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)

![[2-Methanesulfonyl-1-(2-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340069.png)
![[1-(Furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazol-5-yl]methanol](/img/structure/B6340070.png)



![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)
![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)
